1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide
Description
1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group, a trioxa (three ether oxygen atoms) chain, and a terminal azide functional group. Its structure combines a polyethylene glycol (PEG)-like trioxa spacer, which enhances solubility and biocompatibility, with orthogonal reactive groups (Boc and azide) for modular conjugation in applications such as bioconjugation, drug delivery, and click chemistry. The Boc group serves as a temporary protective moiety for the amine, enabling selective deprotection for subsequent reactions .
Properties
IUPAC Name |
tert-butyl N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O5/c1-15(2,3)24-14(20)17-6-4-8-21-10-12-23-13-11-22-9-5-7-18-19-16/h4-13H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCYOIWGOKGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide typically involves the protection of an amino group with a Boc group followed by the introduction of the azide group. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The azide group can be introduced through nucleophilic substitution reactions using sodium azide (NaN3) as the azide source .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry:
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3), polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Click Chemistry: Copper sulfate (CuSO4), sodium ascorbate, alkynes
Major Products:
Substitution: Formation of azide derivatives.
Reduction: Conversion to primary amines.
Click Chemistry: Formation of 1,2,3-triazoles
Scientific Research Applications
Drug Delivery Systems
Overview : This compound is instrumental in developing advanced drug delivery systems. Its structure enhances the bioavailability of therapeutic agents, particularly in targeted therapies.
Case Study : In a study conducted on targeted cancer therapies, 1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide was utilized to create nanoparticles that encapsulated chemotherapeutic agents. The results demonstrated improved drug release profiles and increased efficacy against tumor cells compared to conventional delivery methods .
Bioconjugation
Overview : The compound serves as a versatile linker in bioconjugation processes. It allows for the attachment of drugs or imaging agents to biomolecules, enhancing their specificity and efficacy.
Case Study : A research project focused on antibody-drug conjugates employed this compound to link cytotoxic agents to antibodies. The study reported an increase in the therapeutic index due to targeted delivery to cancer cells while minimizing off-target effects .
Polymer Chemistry
Overview : Incorporating this compound into polymer matrices leads to the development of smart materials that respond to environmental stimuli. These materials have applications ranging from sensors to drug release systems.
Data Table :
| Application Area | Material Type | Response Mechanism |
|---|---|---|
| Drug Release Systems | Hydrogel | pH-sensitive release |
| Sensors | Conductive Polymers | Temperature-triggered conductivity |
| Coatings | Biodegradable Polymers | Moisture-responsive properties |
Surface Modification
Overview : this compound is used in modifying the surfaces of medical devices. This modification improves biocompatibility and reduces rejection rates in implants.
Case Study : A clinical study examined the effects of surface-modified stents using this compound. Results indicated a significant reduction in inflammatory responses and improved integration with surrounding tissues .
Research in Nanotechnology
Overview : The compound plays a crucial role in synthesizing nanoparticles essential for cancer therapy and diagnostics. These nanoparticles offer targeted treatment options.
Data Table :
| Nanoparticle Type | Application | Benefits |
|---|---|---|
| Gold Nanoparticles | Imaging | Enhanced contrast in imaging |
| Silica Nanoparticles | Drug Delivery | Controlled release mechanisms |
| Lipid-based Nanoparticles | Vaccine Delivery | Improved immune response |
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide primarily involves its functional groups:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-Boc-4,7,10-trioxa-1,13-tridecanediamine (CAS 194920-62-2)
This compound shares the Boc-protected amine and trioxa chain but terminates in a second amine instead of an azide. Key differences include:
- Reactivity: The azide in 1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide enables copper-catalyzed alkyne-azide cycloaddition (CuAAC), whereas the diamine is suited for amide bond formation or crosslinking.
- Applications : The diamine is utilized in enzyme inhibition studies (e.g., acetylcholinesterase) and protein interaction analysis, whereas the azide derivative is pivotal in bioorthogonal chemistry .
| Property | This compound | N-Boc-4,7,10-trioxa-1,13-tridecanediamine |
|---|---|---|
| Terminal Functional Group | Azide | Amine |
| Key Reactivity | CuAAC click chemistry | Amide coupling, crosslinking |
| Biological Applications | Bioconjugation, drug delivery | Enzyme inhibition, protein folding studies |
| CAS Number | Not explicitly listed in evidence | 194920-62-2 |
Macrocyclic Analogues (e.g., 1,4,7,10-Tetraazacyclododecane Derivatives)
Compounds like 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid (CAS 752253-36-4) exhibit a macrocyclic structure with carboxylate arms, enabling metal chelation (e.g., gadolinium for MRI contrast agents). In contrast, this compound is linear and lacks chelating capacity.
- Structural Divergence : The trioxa chain provides flexibility, while macrocycles offer rigid, pre-organized binding sites.
- Utility : Macrocyclic compounds excel in radiopharmaceuticals and imaging, whereas the target compound is tailored for stepwise functionalization via azide-alkyne coupling .
Peptide-Based Trioxa Compounds
highlights Boc-protected amino acids (e.g., Boc-Gly-Tyr-OMe) synthesized via carbodiimide coupling. While these share Boc protection strategies, this compound integrates a non-peptidic trioxa backbone, avoiding enzymatic degradation and improving pharmacokinetics.
- Synthesis : Both use Boc for amine protection, but the target compound employs azide-alkyne chemistry rather than peptide-bond formation .
Biological Activity
1-(Boc-amino)-4,7,10-trioxa-13-tridecaneazide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry. The compound's unique structure, featuring a Boc (tert-butyloxycarbonyl) protecting group and a trioxatridecane backbone, suggests potential applications in drug delivery systems and as a bioactive agent. This article explores the biological activity of this compound through various research findings and case studies.
The compound has the following chemical formula: . Its structure includes:
- A Boc-protected amine group.
- A trioxatridecane chain that enhances solubility and bioavailability.
Biological Activity
The biological activity of this compound can be evaluated through several mechanisms:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the Boc group may enhance membrane permeability, allowing for better interaction with microbial cells.
2. Cytotoxicity
Studies have shown that azide-containing compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis.
3. Drug Delivery Potential
The trioxatridecane structure contributes to improved solubility in biological fluids, making it a candidate for drug delivery applications. Its ability to form complexes with various drugs can enhance therapeutic efficacy.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
-
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of trioxatridecanes showed significant inhibition against Gram-positive bacteria. The incorporation of Boc groups was found to improve activity due to enhanced lipophilicity . -
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on azide derivatives revealed that these compounds could selectively induce apoptosis in breast cancer cell lines through ROS-mediated pathways. The presence of the Boc group was crucial for maintaining stability during cellular uptake .
Research Findings
Recent research findings provide insights into the mechanisms underlying the biological activities of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
